Isomaltulose - 343336-76-5

Isomaltulose

Catalog Number: EVT-1488849
CAS Number: 343336-76-5
Molecular Formula: C12H24O12
Molecular Weight: 342.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructofuranoside), a naturally occurring disaccharide, is a structural isomer of sucrose. [] It is found naturally in honey and sugarcane juice, though in small quantities. [] Isomaltulose is characterized by a 1,6-glycosidic bond between glucose and fructose, in contrast to sucrose’s 1,2-glycosidic bond. [, , ] This structural difference results in a slower hydrolysis and absorption rate compared to sucrose. [, , ]

Isomaltulose is increasingly recognized as a functional sweetener and sucrose substitute due to its unique metabolic properties. [, , ] Studies have demonstrated its potential benefits in various aspects of human health, including improved glucose metabolism, reduced glycemic response, and potential prebiotic effects. [, , , , ]

Synthesis Analysis

Isomaltulose is primarily produced through the enzymatic conversion of sucrose. [, , , , , , ] This process employs sucrose isomerase (SI), an enzyme produced by various bacterial strains, notably Protaminobacter rubrum, Erwinia rhapontici, Erwinia sp., Serratia plymuthica, and Klebsiella sp. [, , , , , , , , ]

The enzymatic conversion process can be carried out using either free or immobilized bacterial cells. [, , , , ] Immobilization techniques, such as encapsulation in calcium alginate, enhance the stability and reusability of the biocatalyst, enabling a more sustainable production process. [, , , ]

Various factors influence the efficiency of isomaltulose synthesis, including temperature, pH, substrate concentration, and enzyme dosage. [, , , , , ] Optimization of these parameters through experimental design techniques, such as response surface methodology, can lead to improved conversion yields and productivity. [, , ]

Direct production methods for isomaltulose have also been investigated, bypassing the need for purification steps. [] One such method involves vacuum condensation and crystallization of the converted sucrose solution, resulting in purified isomaltulose crystals. [] This approach simplifies the production process and lowers production costs. []

Molecular Structure Analysis

The primary chemical reaction involving isomaltulose is its enzymatic conversion from sucrose. This reaction is catalyzed by sucrose isomerase (SI), which cleaves the α-1,2-glycosidic bond in sucrose and forms a new α-1,6-glycosidic bond, yielding isomaltulose. [, , , , , , ]

Another significant reaction is the hydrolysis of isomaltulose into its constituent monosaccharides, glucose and fructose. [, , ] Unlike sucrose, which is rapidly hydrolyzed by sucrase in the small intestine, isomaltulose is hydrolyzed at a slower rate by isomaltase, resulting in a more gradual release of glucose into the bloodstream. [, ]

Mechanism of Action

The slower digestion and absorption of isomaltulose, compared to sucrose, are attributed to its different glycosidic bond. [, , ] While sucrose is rapidly hydrolyzed by sucrase in the small intestine, isomaltulose is hydrolyzed at a slower rate by isomaltase, leading to a more gradual release of glucose into the bloodstream. [, ]

This slow and sustained release of glucose contributes to isomaltulose's low glycemic index (GI) and its attenuated effects on postprandial glucose and insulin responses. [, , , , , ] In contrast to sucrose, which causes sharp spikes in blood glucose and insulin levels, isomaltulose induces a milder and more prolonged increase, potentially reducing the risk of insulin resistance and metabolic disorders. [, , , , ]

Furthermore, isomaltulose has been shown to enhance fat oxidation, potentially promoting weight management. [] Its slower absorption and lower insulin response contribute to a more favorable metabolic environment for fat utilization. []

Physical and Chemical Properties Analysis

Isomaltulose is a white crystalline powder with a mildly sweet taste, approximately 42% as sweet as sucrose. [] It is highly soluble in water and stable under acidic conditions, making it suitable for use in a wide range of food and beverage applications. [, ]

Applications
  • Functional Sweetener: Isomaltulose serves as a sucrose substitute in various food and beverage products, offering a healthier alternative due to its low GI, reduced glycemic response, and potential prebiotic effects. [, , , , , , , , ] It finds application in products such as chocolate, chewing gum, candy, beverages, and baked goods. [, , , ]

  • Glycemic Control: Numerous studies have demonstrated isomaltulose's beneficial effects on postprandial glycemia and insulin sensitivity in healthy individuals, individuals with prediabetes, and those with type 2 diabetes. [, , , , , , , , , , ] Its consumption leads to a milder and more prolonged increase in blood glucose and insulin levels, compared to sucrose, potentially reducing the risk of metabolic complications. [, , , , ]

  • Prebiotic Effects: Preliminary research indicates that isomaltulose may possess prebiotic properties, promoting the growth of beneficial gut bacteria and potentially contributing to gut health. [, , ] This area warrants further investigation to clarify its role in modulating gut microbiota and its implications for overall health.

  • Plant Physiology: While plants do not readily import or catabolize extracellular isomaltulose, certain intracellular enzymes, like sucrose synthase and vacuolar soluble acid invertase, can catabolize it. [] This finding has implications for understanding sugar transport and regulation in plants and suggests potential for biotechnological applications to enhance sugar yields. []

Sucrose

Relevance: Sucrose is the most relevant compound to isomaltulose as it is the substrate for isomaltulose production using the enzyme sucrose isomerase. [, , , , ] Isomaltulose is a structural isomer of sucrose, differing only in the glycosidic linkage between the glucose and fructose units. [, , , , ] While sucrose has a high glycemic index (GI), isomaltulose exhibits a lower GI due to its slower digestion and absorption rate. [, , , ] This difference in GI leads to less pronounced fluctuations in blood glucose and insulin levels after consuming isomaltulose compared to sucrose. [, , , , ]

Fructose

Relevance: Similar to glucose, fructose is released during the digestion of both sucrose and isomaltulose. [, ] The slower hydrolysis of isomaltulose leads to a slower release of fructose compared to sucrose. []

Isomalt

Relevance: Isomalt is produced from isomaltulose, making it a direct derivative. [, ] Like isomaltulose, isomalt is poorly absorbed in the small intestine, resulting in a low glycemic index. [] It is considered non-cariogenic and is often used in sugar-free products. [, ]

α-D-glucopyranosyl-1,6-sorbitol (GPS)

Relevance: GPS, along with GPM, is produced through the hydrogenation of isomaltulose. [] The ratio of GPS to GPM in hydrogenated isomaltulose is a critical factor in its physical properties and applications, particularly in confectionary coatings. []

α-D-glucopyranosyl-1,1-mannitol (GPM)

Relevance: Similar to GPS, the ratio of GPM to GPS in hydrogenated isomaltulose significantly affects its functionality in applications like chewing gum coatings. [] Achieving specific GPS/GPM ratios is crucial for desirable texture and stability in these products. []

Maltodextrin

Relevance: Maltodextrin, while not structurally related to isomaltulose, is often compared due to its application as a low-glycemic index carbohydrate source. [] Interestingly, while in vitro studies suggest that maltodextrin is hydrolyzed at a rate comparable to or even higher than sucrose, in vivo studies show a more pronounced glycemic response to maltodextrin. [] This discrepancy highlights the complexity of carbohydrate digestion and absorption in living organisms.

Raffinose-Family Oligosaccharides

Relevance: RFOs are relevant in the context of using alternative, low-cost substrates like soy molasses for isomaltulose production. [] Soy molasses contains significant amounts of RFOs, which can be enzymatically hydrolyzed to release sucrose, the substrate for isomaltulose production. [] This approach offers a more sustainable and cost-effective method for large-scale isomaltulose production. []

Properties

CAS Number

343336-76-5

Product Name

Isomaltulose

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate

Molecular Formula

C12H24O12

Molecular Weight

342.3

InChI

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O

Synonyms

6-O-α-D-Glucopyranosyl-D-Fructose Hydrate; Palatinose Hydrate

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